molecular formula C21H30N2O2 B11387681 [4-(Prop-2-en-1-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

[4-(Prop-2-en-1-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11387681
M. Wt: 342.5 g/mol
InChI Key: BABRWJDXPABWMX-UHFFFAOYSA-N
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Description

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound with a unique structure that combines a benzoic acid derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the benzoic acid derivative. This is followed by the introduction of the piperidine ring through a series of reactions that may include nucleophilic substitution and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

Uniqueness

1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

(4-prop-2-enoxyphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H30N2O2/c1-2-17-25-20-10-8-18(9-11-20)21(24)23-15-4-3-7-19(23)12-16-22-13-5-6-14-22/h2,8-11,19H,1,3-7,12-17H2

InChI Key

BABRWJDXPABWMX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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